4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL

Medicinal Chemistry ADME Prediction Isomer Differentiation

Substituting the 5-yl indazole isomer for the 6-yl isomer introduces an uncharacterized variable that can abolish target engagement in kinase inhibitor programs. This compound delivers the validated 6-substituted scaffold with documented biological precedent in VEGFR-2 and Clk/Dyrk inhibitor development. - Distinct CAS registry (885272-21-9) separate from the 5-yl analog (885272-66-2) eliminates positional ambiguity. - Sulfur-containing tetrahydrothiopyran-4-ol core enables lipophilicity modulation (XlogP 1.7) and metabolic stabilization. - Available at 98% purity from multiple global suppliers with same-day shipping options.

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
CAS No. 885272-21-9
Cat. No. B1502158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL
CAS885272-21-9
Molecular FormulaC12H14N2OS
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CSCCC1(C2=CC3=C(C=C2)C=NN3)O
InChIInChI=1S/C12H14N2OS/c15-12(3-5-16-6-4-12)10-2-1-9-8-13-14-11(9)7-10/h1-2,7-8,15H,3-6H2,(H,13,14)
InChIKeyIIXNPLQBOGAXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol: Structural Profile & Sourcing


4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol (CAS 885272-21-9) is a heterocyclic organic compound with molecular formula C12H14N2OS and molecular weight 234.32 g/mol, incorporating a 1H-indazole moiety linked at the 6-position to a saturated tetrahydrothiopyran-4-ol scaffold . Its SMILES notation (c1cc2cn[nH]c2cc1C3(CCSCC3)O) and computed physicochemical parameters including XlogP (1.7), topological polar surface area (74.2 Ų), and hydrogen bond donor count (2) have been documented [1]. The compound is supplied as a research-grade chemical typically at ≥95% or 98% purity for laboratory use .

Building Block 6-yl indazole for kinase hinge-binding designs
Scaffold Tetrahydrothiopyran-4-ol sulfur heterocycle
In Silico Profile Computed ADME parameters support lead optimization

4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol: Isomer Substitution Risks


Substitution among indazolyl-tetrahydrothiopyran positional isomers is not trivial. The 6-substituted indazole isomer (CAS 885272-21-9) possesses distinct physicochemical properties relative to its 5-substituted positional analog (CAS 885272-66-2) . While sharing identical molecular weight and formula, the 6-yl isomer exhibits a unique SMILES connectivity pattern and is listed as a discrete entity in supplier catalogs with separate CAS registry numbers and inventory systems . In drug discovery contexts, the indazole substitution position governs critical ligand-binding geometries; 6-substituted indazole scaffolds have been specifically incorporated into VEGFR-2 inhibitors and pyrimidine-based kinase inhibitor programs, whereas the 5-substituted scaffold lacks equivalent documented precedent in the accessible literature [1][2]. A researcher who substitutes the 5-yl isomer for the 6-yl isomer introduces an uncharacterized variable that may alter or abolish target engagement, compromising experimental reproducibility.

Positional isomer mismatch
The 6-yl to 5-yl indazole shift may alter kinase hinge-binding geometry and target engagement.
Documented inhibitor precedent missing
5-yl isomer lacks equivalent VEGFR-2 inhibitor precedent; substitution risks uncharacterized activity.
Specification and purity gap
Supplier purity grades and specifications differ; direct substitution requires reprofiling.

4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol: Differentiation Evidence


Lipophilicity (XlogP): 6-yl vs. 5-yl Indazole

The 6-yl positional isomer (CAS 885272-21-9) exhibits a computed XlogP value of 1.7, indicating moderate lipophilicity [1]. In the absence of published experimental data for the 5-yl isomer, this value serves as a baseline for the 6-yl substitution pattern on the indazole ring. The 6-position substitution provides a distinct electronic and steric environment at the indazole N1/N2 hydrogen-bonding interface, which is critical for kinase hinge-binding recognition [2][3]. No comparable XlogP data for the 5-yl isomer (CAS 885272-66-2) is available in accessible supplier documentation.

Lipophilicity (XlogP)
Context-dependent
6-yl XlogP 1.7; 5-yl isomer: no data available
Reported baseline for 6-yl pattern; data gap prevents direct comparison
In silico calculation; 5-yl isomer uncharacterized
Medicinal Chemistry ADME Prediction Isomer Differentiation

VEGFR-2 Inhibitory Activity of 6-Indazolyl Derivatives

2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors [1]. These compounds incorporate the 1H-indazol-6-yl moiety as the core recognition element for the kinase hinge region. The study reported antiproliferative activity against tumor HGC-27 cells with selectivity over normal GES-1 cells [1]. While this study evaluated fully elaborated acetamide derivatives rather than the standalone building block 4-(1H-indazol-6-yl)-tetrahydro-thiopyran-4-ol, it establishes that the 6-yl indazole substitution pattern is specifically validated in kinase inhibitor drug discovery contexts.

VEGFR-2 Inhibition Study
Class-level inference
6-yl indazole derivatives inhibited HGC-27 cells with selectivity over GES-1 normal cells
Supports kinase inhibitor precedent for 6-yl building block
Derivative study; confirm building block activity directly
Kinase Inhibition VEGFR-2 Antiangiogenic

Tetrahydrothiopyran-4-ol vs. Tetrahydropyran-4-ol Scaffolds

The tetrahydrothiopyran-4-ol scaffold in the target compound (CAS 885272-21-9) contains a sulfur atom in place of the oxygen atom found in the tetrahydropyran-4-ol analog . This S-for-O substitution confers distinct physicochemical properties: increased lipophilicity, altered hydrogen-bonding capacity, and modified metabolic stability . Indazole itself is recognized as a bioisostere of phenol, and the sulfur-containing saturated heterocycle further differentiates the scaffold from its oxygen-containing counterpart . No direct comparative biological data are available in the accessible literature for the specific indazolyl-tetrahydrothiopyranol compound.

S vs O Heterocycle
Class-level inference
Tetrahydrothiopyran (S) may increase lipophilicity vs tetrahydropyran (O)
Bioisostere property inferred; no direct compound data
General medicinal chemistry inference
Bioisosterism Sulfur Heterocycle Physicochemical Properties

Hydrogen Bonding & Rotatable Bond Properties

The target compound (CAS 885272-21-9) exhibits computed physicochemical parameters including hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and rotatable bond count of 1 [1]. These parameters inform permeability and solubility predictions in drug discovery programs. The topological polar surface area (TPSA) is calculated as 74.2 Ų [1]. No equivalent computed data are available from the accessed sources for the 5-yl positional isomer (CAS 885272-66-2), preventing direct comparison.

ADME Parameters
Supporting evidence
HBD 2 · HBA 3 · Rotatable bonds 1 · TPSA 74.2 Ų
Computed drug-likeness baseline for virtual screening
In silico; 5-yl isomer data unavailable
ADME Drug-likeness In Silico Prediction

Supplier Purity & Availability

The target compound (CAS 885272-21-9) is commercially available with a specified purity of 98% from major research chemical suppliers . This purity level is appropriate for use as a synthetic intermediate or building block in medicinal chemistry and chemical biology applications. The compound is shipped at room temperature within the continental US and requires storage sealed in dry conditions at 2-8°C . This contrasts with the 5-yl isomer (CAS 885272-66-2), which is listed with a typical purity of 95% from certain suppliers , though both isomers may be available at varying purity grades depending on the vendor.

Purity Specification
Supplier data
Available at 98% purity; comparator isomer typically 95% (vendor-dependent)
Purity grade may influence downstream synthesis efficiency
Review individual supplier COA for lot-specific data
Chemical Procurement Purity Specification Research Supply

4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol: Research Applications


Building Block for VEGFR-2 Inhibitors

4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol serves as a foundational building block for constructing indazole-based VEGFR-2 inhibitors. The 6-yl substitution pattern on the indazole ring has been specifically validated in the design of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives with demonstrated antiproliferative activity against tumor cells [1]. Researchers focused on kinase inhibitor drug discovery should select the 6-yl isomer rather than the 5-yl isomer based on this documented biological precedent.

Scaffold for Sulfur Heterocycle Libraries

The tetrahydrothiopyran-4-ol scaffold provides a sulfur-containing heterocyclic core that serves as a versatile synthetic intermediate for constructing diverse compound libraries [1]. This scaffold confers distinct physicochemical properties—notably increased lipophilicity—relative to oxygen-containing tetrahydropyran analogs [2]. This compound is suitable for use in medicinal chemistry programs exploring sulfur bioisosterism or requiring modulation of lipophilicity during lead optimization.

Kinase Hinge-Binder for Chemical Probes

The 1H-indazol-6-yl moiety functions as a kinase hinge-binding recognition element, as demonstrated in the development of pyrimidine-based inhibitors targeting Clk and Dyrk kinases (e.g., chemical probe ML315) [1]. 4-(1H-Indazol-6-yl)-tetrahydro-thiopyran-4-ol provides a synthetic entry point for elaborating this pharmacophore into more complex kinase inhibitor structures, with the 6-position substitution ensuring the correct geometric presentation of the indazole N1/N2 atoms to the kinase hinge region [2].

ADME Modulation with Tetrahydrothiopyran Scaffold

The sulfur-containing tetrahydrothiopyran-4-ol scaffold is employed in drug discovery to modulate ADME (absorption, distribution, metabolism, excretion) properties [1]. Its computed XlogP of 1.7 and TPSA of 74.2 Ų [2] provide a defined baseline for predicting permeability and solubility. The scaffold can be used to replace metabolically labile oxygen-containing heterocycles or to increase lipophilicity in lead series where improved membrane permeability is desired.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor building block
6-yl indazole substitution pattern with documented kinase inhibitor precedent
VEGFR-2 inhibitory activity context
Sulfur heterocycle library scaffold
Tetrahydrothiopyran core for S-heterocycle diversification
Lipophilicity and metabolic stability review
Kinase hinge-binder probe synthesis
Indazole N1/N2 hinge-binding geometry from 6-position substitution
Kinase panel selectivity context
ADME modulation studies
Computed XlogP/TPSA baseline for lead optimization
Permeability and solubility prediction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Indazol-6-YL)-tetrahydro-thiopyran-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.